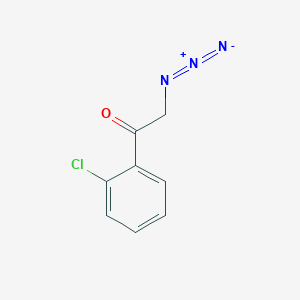

2-Azido-1-(2-chlorophenyl)ethan-1-one

Description

Properties

IUPAC Name |

2-azido-1-(2-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-7-4-2-1-3-6(7)8(13)5-11-12-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMOMJYNJIJKJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CN=[N+]=[N-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

Azido Compounds as Intermediates

Azido compounds are valuable intermediates in organic synthesis due to their ability to undergo a variety of chemical transformations. 2-Azido-1-(2-chlorophenyl)ethan-1-one can be utilized in:

- Click Chemistry : The azide functional group allows for the formation of triazoles through reactions with alkynes, which are widely used in bioconjugation and materials science.

- Radical Reactions : Recent studies have demonstrated the utility of azido compounds in radical reactions, such as azidooxygenation of alkenes, yielding diverse functionalized products .

Medicinal Chemistry

Synthesis of Bioactive Molecules

The compound serves as a precursor for synthesizing various bioactive molecules. For instance:

- Anticancer Agents : Azido groups can be converted into amines or other functional groups that exhibit anticancer properties. The compound has been used to synthesize derivatives that show promising activity against cancer cell lines.

- Antimicrobial Activity : Research indicates that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics .

Materials Science

Polymer Chemistry

The azido group can be incorporated into polymers, enhancing their properties:

- Functional Polymers : The compound can be used to create polymers with azide functionalities that can undergo further modification via click chemistry, leading to materials with specific properties for applications in coatings and adhesives.

- Nanomaterials : Azido compounds have been explored for use in the synthesis of nanoparticles, where they play a role in stabilizing and functionalizing the surfaces of nanoparticles for biomedical applications .

Case Study 1: Azidooxygenation Reactions

A study demonstrated the efficacy of using this compound in radical-induced azidooxygenation reactions. The results showed high selectivity and yield when applied to various substrates, indicating its robustness as a synthetic tool .

| Substrate Type | Yield (%) | Selectivity |

|---|---|---|

| Vinylarenes | 72 | High |

| Heterocycles | 85 | Complete |

| Unactivated Alkenes | 95 | High |

Case Study 2: Synthesis of Antimicrobial Agents

Another study focused on synthesizing derivatives from this compound, which were tested against various bacterial strains. The results indicated significant antimicrobial activity, suggesting potential for drug development .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | E. coli | 15 |

| Derivative B | S. aureus | 18 |

| Derivative C | P. aeruginosa | 20 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Halogen Substituents

2-Azido-1-(4-bromophenyl)ethan-1-one

- Molecular Formula : C₈H₆BrN₃O

- Molecular Weight : 256.06 g/mol

- Key Differences : The bromine atom at the para position increases molecular weight and polarizability compared to the ortho-chloro analog. This compound exhibits similar reactivity in click chemistry but may show slower reaction kinetics due to reduced electrophilicity at the carbonyl carbon .

2-Bromo-1-(2-chlorophenyl)ethan-1-one

- Molecular Formula : C₈H₆BrClO

- Molecular Weight : 233.48 g/mol

- Key Differences: Replacing the azido group with bromine transforms it into an alkylating agent.

1-(2-Chlorophenyl)ethan-1-one

Functional Group Variations

2-Azido-1-(3-fluorophenyl)ethanone

- Molecular Formula : C₈H₇FN₃O

- Molecular Weight : 179.15 g/mol

- This impacts reaction rates in triazole synthesis .

1u: 1-(2-Chlorophenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one

Substituent Position and Electronic Effects

- 2-Azido-1-(4-methylphenyl)ethanone (C₉H₉N₃O): The para-methyl group donates electron density, stabilizing the carbonyl and reducing electrophilicity. This compound is reported as a triazole precursor with applications in drug discovery .

- AN28: 2-Azido-1-(3-hydroxyphenyl)ethan-1-one (C₈H₇N₃O₂): The hydroxyl group introduces hydrogen-bonding capability, enabling its use in polymer synthesis to modulate molecular weight distribution .

Data Table: Comparative Analysis of Key Compounds

Preparation Methods

Nucleophilic Substitution of α-Haloketones with Sodium Azide

The most common and widely reported method to prepare 2-Azido-1-(2-chlorophenyl)ethan-1-one involves nucleophilic substitution of an α-haloketone precursor, typically 2-bromo-1-(2-chlorophenyl)ethan-1-one, with sodium azide (NaN₃).

- Starting Material: 2-bromo-1-(2-chlorophenyl)ethan-1-one or 2-chloro analogs.

- Reagent: Sodium azide (NaN₃), typically used in slight excess (1.2–1.5 equivalents).

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Temperature: Mild heating between 50–70 °C to facilitate substitution.

- Atmosphere: Inert gas (nitrogen or argon) to prevent side reactions.

- Reaction Time: Typically 6–12 hours, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Workup: Dilution with dichloromethane (DCM), quenching with saturated sodium bicarbonate and sodium thiosulfate solutions, followed by extraction and drying over anhydrous sodium sulfate.

- Purification: Silica gel column chromatography using gradient elution (hexanes/ethyl acetate).

- Maintaining mild temperatures minimizes competing elimination or decomposition side reactions.

- Controlling stoichiometry of sodium azide avoids excess base-related side reactions.

- Use of an inert atmosphere improves yield and purity by preventing oxidation or hydrolysis.

A study demonstrated the successful synthesis of this compound via this method with high selectivity and good yields (up to 82%) using 2-chloro-styrene derivatives under radical azidooxygenation conditions and subsequent nucleophilic substitution.

Radical Azidooxygenation of Alkenes Followed by Functional Group Transformation

An alternative approach involves the radical azidooxygenation of 2-chloro-substituted styrene derivatives under visible light photolysis, followed by conversion to the target azido ketone.

- Substrate: 2-chloro-styrene or related vinyl arenes.

- Reagents: Trimethylsilyl azide (TMSN₃), TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and hypervalent iodine reagents such as PhI(OAc)₂.

- Conditions: Visible light irradiation (blue LED, ~460 nm), room temperature to 35 °C.

- Mechanism: Radical formation and vicinal azidooxygenation across the alkene double bond.

- Workup and Purification: Similar to nucleophilic substitution, involving extraction and chromatography.

This method allows the direct installation of azido and oxygen functionalities across alkenes, which can be further manipulated to yield this compound derivatives.

- The radical azidooxygenation protocol was scaled up to gram quantities with yields ranging from 82% to 95% for various substrates, including 2-chloro-styrene.

- The reaction proceeds under mild, safe conditions behind anti-blast shields due to the potentially explosive nature of azides.

- The protocol involves stirring under nitrogen, light irradiation, and controlled temperature to ensure selectivity and safety.

Semi-Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Subsequent Transformations

Though primarily used for triazole formation, copper-catalyzed azide-alkyne cycloaddition reactions can be employed in synthetic sequences involving this compound or its precursors.

- Sodium azide reacts with α-haloketones in acetone at room temperature, stirring for several hours.

- After azide formation, CuAAC reactions with alkynes yield β-keto-1,2,3-triazole derivatives.

- Purification is done by silica gel chromatography.

This approach is more common in downstream functionalization rather than direct preparation but validates the synthetic accessibility of the azido ketone intermediates.

Enantioselective Synthesis via Epoxide Ring Opening with Sodium Azide

A more specialized method involves the enantioselective synthesis of azido alcohols from epoxides, which can be oxidized or transformed into azido ketones.

- Chiral epoxides derived from 2-bromo-substituted ethanones are treated with sodium azide in hot water (~60 °C).

- The azide attacks the benzylic position with inversion of configuration, yielding azido alcohols.

- These intermediates can be oxidized to the corresponding azido ketones.

This method provides access to enantiopure azido ketones and alcohols, important for pharmaceutical applications.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Temperature | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2-bromo-1-(2-chlorophenyl)ethan-1-one | Sodium azide, DMF or acetonitrile, inert atmosphere | 50–70 °C | 70–85 | Most common; mild conditions; requires inert atmosphere |

| Radical azidooxygenation | 2-chloro-styrene | TMSN₃, TEMPO, PhI(OAc)₂, blue LED irradiation | 25–35 °C (light) | 82–95 | Photochemical; scalable; safe handling required |

| CuAAC-based semi-synthesis | α-Haloketones + alkynes | Sodium azide, CuSO₄, sodium ascorbate, acetone | Room temperature | Moderate | Used for downstream triazole synthesis; indirect route |

| Enantioselective epoxide ring opening | Chiral epoxides | Sodium azide, hot water | ~60 °C | Good | Provides enantiopure azido alcohols; requires epoxide prep |

Summary of Research Findings and Best Practices

- The nucleophilic substitution method remains the most straightforward and widely used approach for synthesizing this compound, with well-established protocols and reliable yields.

- Radical azidooxygenation under visible light offers a modern, scalable alternative, enabling functionalization of alkenes to azido ketones with high selectivity and safety measures.

- Copper-catalyzed azide-alkyne cycloaddition and enantioselective epoxide ring opening provide routes to functionalized azido ketones and derivatives, especially valuable in complex molecule synthesis and enantiopure compound preparation.

- Reaction conditions such as temperature, solvent choice, inert atmosphere, and stoichiometry critically influence yield and purity.

- Analytical techniques including TLC, LC-MS, NMR, IR, and X-ray crystallography are essential for monitoring reaction progress and confirming product structure.

This comprehensive overview integrates diverse, authoritative research findings to present a detailed and professional account of the preparation methods for this compound, supporting advanced synthetic applications and further chemical research.

Q & A

Basic Research Question

- X-ray crystallography : Use SHELX or OLEX2 for structure solution and refinement. The azido group’s electron density and bond angles (N–N–N ~ 170°) are critical for validation .

- Spectroscopy :

- ¹H/¹³C NMR : The ketone carbonyl (δ ~190–200 ppm in ¹³C) and azido group absence in proton spectra are diagnostic. Aromatic protons from the 2-chlorophenyl group appear as multiplet signals (δ 7.3–7.8 ppm) .

- IR : Strong azide absorption at ~2100–2150 cm⁻¹ and ketone C=O stretch at ~1680–1720 cm⁻¹ .

What safety protocols are essential for handling azido derivatives in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and face shield to prevent skin/eye contact. Use fume hoods for volatile solvents .

- Waste Management : Azides are shock-sensitive; store in approved containers and avoid metal contamination. Neutralize small quantities with aqueous NaNO₂/HCl before disposal .

- Emergency Procedures : Immediate rinsing for spills (15 min water flush for eyes/skin) and access to emergency showers .

How does the azido group influence reactivity in click chemistry or bioconjugation applications?

Advanced Research Question

The azido group enables strain-promoted azide-alkyne cycloaddition (SPAAC) or Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. Key factors:

- Kinetics : Reaction rates depend on steric hindrance from the 2-chlorophenyl group. Use DFT calculations to predict transition states .

- Solvent Compatibility : Polar solvents (DMSO, t-BuOH:H₂O) enhance solubility but may require phase-transfer catalysts for hydrophobic intermediates .

How can conflicting crystallographic data (e.g., disorder in azido groups) be resolved?

Advanced Research Question

- Disorder Modeling : Use SHELXL’s PART instruction to refine disordered azido moieties. Apply restraints (DFIX, SIMU) to maintain reasonable geometry .

- Validation Tools : Check R-factor convergence (<5% discrepancy) and ADDSYM in OLEX2 to detect missed symmetry elements .

- Complementary Data : Pair crystallography with solid-state NMR to resolve dynamic disorder .

What computational strategies predict hydrogen-bonding patterns and supramolecular assembly?

Advanced Research Question

- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) .

- DFT/Molecular Dynamics : Simulate electrostatic potential surfaces to identify nucleophilic sites (e.g., carbonyl oxygen) prone to H-bonding with solvents or co-crystals .

What challenges arise in scaling up synthesis for preclinical studies, and how are they addressed?

Advanced Research Question

- Reaction Scaling : Batch reactors may suffer from heat dissipation issues. Use flow chemistry for exothermic azide reactions to improve safety and yield .

- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) or centrifugal partition chromatography for gram-scale batches .

How does this compound interact with biological targets in medicinal chemistry studies?

Advanced Research Question

- Mechanistic Probes : The azido group acts as a photoaffinity label for target identification via UV cross-linking and pull-down assays .

- SAR Studies : Modifications to the chlorophenyl group (e.g., fluoro-substitution) alter binding affinity to enzymes like cytochrome P450, assessed via IC₅₀ assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.